molecular formula C24H19NO5S B2526524 ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate CAS No. 326886-33-3

ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2526524
CAS No.: 326886-33-3
M. Wt: 433.48
InChI Key: DMJWKNBMUNKOHE-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a chromene moiety, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Chromene Moiety: The chromene moiety is introduced via a condensation reaction between a salicylaldehyde derivative and a β-keto ester.

    Amidation and Esterification: The final steps involve amidation of the chromene derivative with an appropriate amine, followed by esterification with ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted thiophenes

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-2-carboxylate: Differing in the position of the carboxylate group.

    Mthis compound: Differing in the ester group.

    Ethyl 5-methyl-2-(2-oxo-2H-chromene-3-amido)-4-phenylthiophene-3-carboxamide: Differing in the functional group attached to the thiophene ring.

Properties

IUPAC Name

ethyl 5-methyl-2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5S/c1-3-29-24(28)20-19(15-9-5-4-6-10-15)14(2)31-22(20)25-21(26)17-13-16-11-7-8-12-18(16)30-23(17)27/h4-13H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJWKNBMUNKOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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